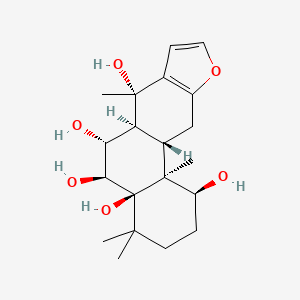
6-Bromo-(trihexylammonium)hexyl Bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-(trihexylammonium)hexyl Bromide: is a quaternary ammonium compound characterized by the presence of a bromine atom attached to a hexyl chain, which is further bonded to a trihexylammonium group. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-(trihexylammonium)hexyl Bromide typically involves the reaction of hexylamine with 1,6-dibromohexane. The reaction proceeds through a nucleophilic substitution mechanism where the amine group attacks the bromine atom, leading to the formation of the quaternary ammonium compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of a suitable solvent like acetonitrile or ethanol can enhance the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 6-Bromo-(trihexylammonium)hexyl Bromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents like water or alcohols at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include hexyl alcohol, hexyl cyanide, or hexyl thiol.
Oxidation and Reduction Products: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-Bromo-(trihexylammonium)hexyl Bromide is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its antimicrobial properties, particularly against gram-positive and gram-negative bacteria.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: In the industrial sector, it is used as a surfactant in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 6-Bromo-(trihexylammonium)hexyl Bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property is particularly useful in its antimicrobial applications. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromohexyl(trimethyl)ammonium bromide
- 6-Bromohexyl(triethyl)ammonium bromide
- 6-Bromohexyl(tripropyl)ammonium bromide
Comparison: Compared to its similar compounds, 6-Bromo-(trihexylammonium)hexyl Bromide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong surface activity, such as emulsification and antimicrobial action.
Eigenschaften
Molekularformel |
C₂₄H₅₁Br₂N |
|---|---|
Molekulargewicht |
513.48 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-1,3-oxazolidin-5-one](/img/new.no-structure.jpg)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B1150889.png)

